



Application Notes: Friedländer Synthesis for Preparing Substituted Quinolines

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Compound of Interest		
Compound Name:	Quinoline	
Cat. No.:	B057606	Get Quote

Introduction

The Friedländer synthesis, first reported by Paul Friedländer in 1882, is a cornerstone reaction in heterocyclic chemistry for the synthesis of **quinoline** derivatives.[1] It involves the cyclocondensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an active α -methylene group, typically under acidic or basic catalysis.[1][2] The simplicity and versatility of this method have established it as one of the most straightforward routes to produce poly-substituted **quinoline**s.[3][4]

Quinolines are a critical class of heterocyclic compounds found in numerous natural products, pharmaceuticals, and agrochemicals.[3] The **quinoline** scaffold is considered a "privileged structure" in medicinal chemistry, forming the core of drugs with a wide range of biological activities, including anticancer, antimalarial, antimicrobial, and antifungal properties.[5][6] Consequently, the Friedländer synthesis is a pivotal tool for researchers and professionals in drug discovery and development.[5] Recent advancements have focused on developing more sustainable protocols using catalysts like ionic liquids, nanocatalysts, and solid-supported reagents, as well as employing microwave irradiation to improve yields and reduce reaction times.[1][7]

Reaction Mechanism

The mechanism of the Friedländer synthesis is not unambiguously established, but two primary pathways are generally proposed, contingent on the specific reaction conditions.[1][8]

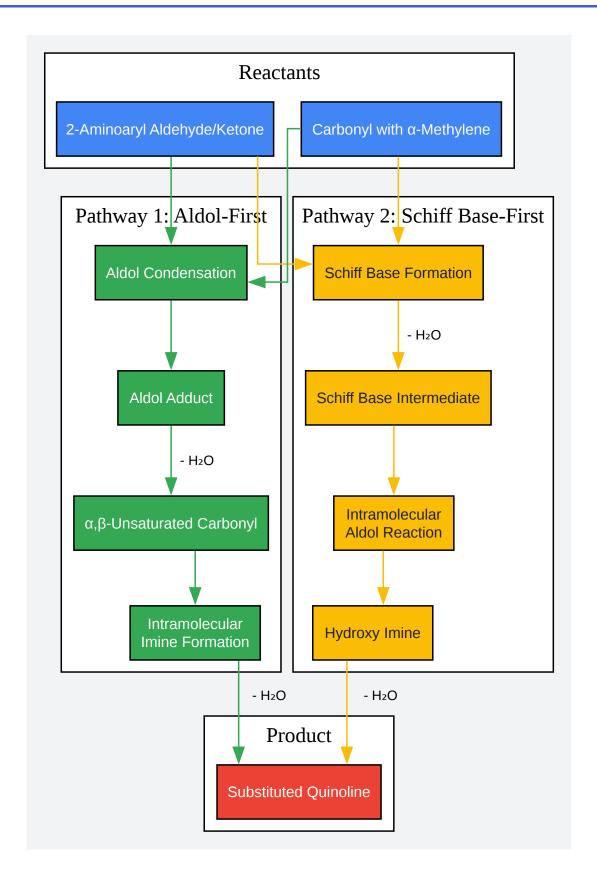






- Aldol-First Pathway: This pathway begins with an intermolecular aldol condensation between
 the 2-aminoaryl carbonyl and the active methylene compound. The resulting aldol adduct
 then undergoes cyclization and dehydration to form the final quinoline product.[8][9]
- Schiff Base-First Pathway: Alternatively, the reaction can initiate with the formation of a Schiff base (imine) between the amine of the 2-aminoaryl carbonyl and the carbonyl group of the methylene partner. This intermediate subsequently undergoes an intramolecular aldol-type reaction, followed by dehydration to yield the **quinoline**.[1][9]









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